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Compound of Interest

Compound Name: 2-Methylglutaronitrile

Cat. No.: B7801623 Get Quote

An authoritative guide for researchers, scientists, and drug development professionals on the

synthesis, characterization, and utility of 2-Methylglutaronitrile and its constitutional isomers.

Executive Summary
2-Methylglutaronitrile, a branched aliphatic dinitrile, has transitioned from being a mere

byproduct of industrial polymer synthesis to a valuable and versatile building block in its own

right. Its unique chemical structure, featuring two nitrile functionalities and a chiral center, offers

a gateway to a diverse range of molecules, including specialty amines, diacids, and

heterocyclic compounds. This guide provides a comprehensive overview of 2-
Methylglutaronitrile, its key constitutional isomers, and their collective significance in organic

synthesis and the development of novel materials and pharmaceuticals. We will delve into the

physicochemical properties, synthesis methodologies, advanced analytical characterization

techniques, and key applications, offering field-proven insights for professionals in chemical

research and development.

Introduction to 2-Methylglutaronitrile
2-Methylglutaronitrile, systematically named 2-methylpentanedinitrile, is an organic

compound with the chemical formula C₆H₈N₂.[1][2] It is a colorless, water-soluble liquid with a

characteristically unpleasant odor.[1][3] While it can be synthesized through various laboratory

routes, its industrial availability stems primarily from its formation as a significant byproduct
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during the large-scale hydrocyanation of butadiene to produce adiponitrile, the linear isomer

essential for nylon 66 production.[1][2]

The presence of two nitrile groups and a methyl-branched backbone imparts a unique reactivity

profile, making it a precursor for:

Green Solvents: Hydrolysis and esterification of 2-methylglutaronitrile lead to the formation

of dimethyl-2-methylglutarate, a biodegradable, low-toxicity solvent.[1]

Specialty Polyamides: Catalytic hydrogenation of the dinitrile yields 2-methyl-1,5-

pentanediamine (Dytek® A), a monomer used to produce specialty polyamides and

polyurethanes with unique properties.[1]

Pharmaceutical Intermediates: The carbon skeleton of 2-methylglutaronitrile is a scaffold

for synthesizing various heterocyclic structures, such as 3-methylpyridine (β-picoline), a

precursor to nicotinamide (a form of vitamin B3).[1][2]

This guide will explore the fundamental chemistry of 2-methylglutaronitrile and provide a

comparative analysis of its important structural isomers, which often co-exist in industrial

streams.

Physicochemical Properties of 2-
Methylglutaronitrile
A thorough understanding of the physical and chemical properties of 2-Methylglutaronitrile is

essential for its effective use in synthesis and process design.

Structural Formula: NC-CH(CH₃)-CH₂-CH₂-CN

// Nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"];

C5 [label="C"]; N2 [label="N"]; C_Me [label="C"]; H1_Me [label="H", pos="2.5,0.866!"]; H2_Me

[label="H", pos="3.5,0.866!"]; H3_Me [label="H", pos="3,-0.5!"]; H_C2 [label="H",

pos="1.5,-0.866!"]; H1_C3 [label="H", pos="-0.5,0.866!"]; H2_C3 [label="H",

pos="-0.5,-0.866!"]; H1_C4 [label="H", pos="-2.5,0.866!"]; H2_C4 [label="H",

pos="-2.5,-0.866!"];
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// Positioning C2 [pos="2,0!"]; C1 [pos="3.5,0!"]; N1 [pos="4.5,0!"]; C_Me [pos="2,1.5!"]; C3

[pos="0.5,0!"]; C4 [pos="-1,0!"]; C5 [pos="-2.5,0!"]; N2 [pos="-3.5,0!"];

// Edges C1 -- N1 [len=0.7]; C2 -- C1 [len=1]; C2 -- C_Me [len=1]; C2 -- C3 [len=1]; C3 -- C4

[len=1]; C4 -- C5 [len=1]; C5 -- N2 [len=0.7];

// Dummy edges for H atoms C_Me -- H1_Me [style=invis]; C_Me -- H2_Me [style=invis]; C_Me

-- H3_Me [style=invis]; C2 -- H_C2 [style=invis]; C3 -- H1_C3 [style=invis]; C3 -- H2_C3

[style=invis]; C4 -- H1_C4 [style=invis]; C4 -- H2_C4 [style=invis];

// Triple bonds manually edge [label="≡", labelfontsize=20, len=0.7]; C1 -- N1; C5 -- N2; }

Caption: Structural formula of 2-Methylglutaronitrile.

Table 1: Physicochemical Properties of 2-Methylglutaronitrile

Property Value Source(s)

IUPAC Name 2-Methylpentanedinitrile [1]

CAS Number 4553-62-2 [1]

Molecular Formula C₆H₈N₂ [1]

Molar Mass 108.14 g/mol [1]

Appearance Colorless liquid [1]

Melting Point -45 °C [1]

Boiling Point 269-271 °C

Density 0.95 g/mL at 25 °C

Refractive Index (n20/D) 1.434

Solubility in Water Soluble

Isomers of 2-Methylglutaronitrile
The industrial synthesis of dinitriles often yields a mixture of constitutional isomers.

Understanding the structure and properties of these isomers is critical for purification, analysis,
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and identifying potential side-reactivities. The primary isomers of 2-Methylglutaronitrile
(C₆H₈N₂) are Adiponitrile and 2-Ethylsuccinonitrile.

// Invisible edges for layout edge [style=invis]; img_2mgn -> img_adn; img_adn -> img_2esn; }

Caption: Key constitutional isomers of C₆H₈N₂ dinitriles.

Table 2: Comparison of Key Dinitrile Isomers

Property
2-
Methylglutaronitrile

Adiponitrile
2-
Ethylsuccinonitrile

Structure
Branched (Pentane

chain)
Linear (Hexane chain)

Branched (Butane

chain)

CAS Number 4553-62-2 111-69-3 17611-82-4

Boiling Point 269-271 °C 295 °C Not readily available

Melting Point -45 °C 1-3 °C Not readily available

Key Application
Specialty amines,

solvents
Nylon 66 precursor Often an impurity

Adiponitrile (Hexanedinitrile): As the linear isomer, adiponitrile has a more ordered structure,

leading to a significantly higher melting point. It is the most commercially important isomer,

serving as the primary feedstock for the production of hexamethylenediamine, a key

monomer for nylon 66.[4]

2-Ethylsuccinonitrile (2-Ethylbutanedinitrile): This isomer is a common co-product in

adiponitrile synthesis.[2] Its presence can influence the properties of downstream products if

not adequately separated. Commercial grades of 2-Methylglutaronitrile often contain a

small percentage of 2-Ethylsuccinonitrile.[5]

Synthesis and Key Reactions
While 2-Methylglutaronitrile is primarily obtained as an industrial byproduct, understanding its

formation and subsequent chemical transformations is crucial for its application in targeted

synthesis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b7801623?utm_src=pdf-body
https://en.wikipedia.org/wiki/Adiponitrile
https://en.wikipedia.org/wiki/2-Methylglutaronitrile
https://www.benchchem.com/product/b7801623?utm_src=pdf-body
https://dytek.invista.com/products/dytek-mgn-methylglutaronitrile/
https://www.benchchem.com/product/b7801623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Industrial Formation
The formation of 2-Methylglutaronitrile is an intrinsic part of the nickel-catalyzed

hydrocyanation of 1,3-butadiene. The process involves a two-step addition of hydrogen cyanide

(HCN).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b7801623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1,3-Butadiene

+ HCN (1st Hydrocyanation)
Catalyst: Ni-Phosphine

Mixture of Pentenenitriles

Isomerization
Catalyst + Lewis Acid

3- and 4-Pentenenitriles

+ HCN (2nd Hydrocyanation)
(Anti-Markovnikov vs. Markovnikov)

Dinitrile Mixture

Adiponitrile (Linear)

Desired

2-Methylglutaronitrile (Branched)

Byproduct

2-Ethylsuccinonitrile (Branched)

Byproduct Fractional Distillation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b7801623?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7801623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The critical step is the second hydrocyanation, where HCN adds to the mixture of

pentenenitriles. The desired anti-Markovnikov addition yields the linear adiponitrile, while the

competing Markovnikov addition results in the branched isomers, primarily 2-
Methylglutaronitrile and 2-Ethylsuccinonitrile.[2] These isomers are then separated via

fractional distillation.[6]

Key Laboratory Reactions
2-Methylglutaronitrile is a versatile starting material for several important transformations.

The catalytic hydrogenation of both nitrile groups is a primary route to producing 2-methyl-1,5-

pentanediamine, a valuable monomer for specialty polymers.

Reaction: NC-CH(CH₃)-CH₂-CH₂-CN + 4 H₂ → H₂N-CH₂-CH(CH₃)-CH₂-CH₂-CH₂-NH₂

Experimental Protocol: Catalytic Hydrogenation

Catalyst Preparation: In a high-pressure autoclave, add Raney Nickel or Raney Cobalt

catalyst (typically 5-10% by weight of the nitrile) slurried in a suitable solvent like ethanol or

in a basic, non-ammoniacal medium.

Reaction Setup: Charge the autoclave with 2-Methylglutaronitrile. The reaction medium

should contain at most 10% by weight of water to improve selectivity.

Inerting: Seal the reactor and purge several times with nitrogen, followed by hydrogen, to

remove all oxygen.

Reaction Conditions: Heat the mixture to a temperature between 80-140 °C and pressurize

with hydrogen to 15-40 bar.[6][7] The use of lower pressures (<40 bar) and non-ammoniacal

basic conditions can enhance selectivity towards the desired diamine and minimize the

formation of cyclic byproducts like 3-methylpiperidine.[8]

Monitoring: Maintain vigorous stirring. The reaction is exothermic and may require cooling.

Monitor the hydrogen uptake; the reaction is complete when hydrogen consumption ceases.

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen.

Filter the reaction mixture to remove the catalyst. The resulting solution of 2-methyl-1,5-
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pentanediamine can be purified by distillation under reduced pressure.

Causality: The use of a basic medium and the exclusion of ammonia are critical. Ammonia can

promote the formation of secondary amines and cyclization to 3-methylpiperidine, reducing the

yield of the target linear diamine.[7] Raney Nickel and Cobalt are chosen for their high activity

in nitrile hydrogenation.

The hydrolysis of the nitrile groups provides a direct route to the corresponding dicarboxylic

acid, a useful building block for polyesters and resins.

Reaction: NC-CH(CH₃)-CH₂-CH₂-CN + 2 H₂O + 2 H⁺ → HOOC-CH(CH₃)-CH₂-CH₂-COOH + 2

NH₄⁺

Experimental Protocol: Acid-Catalyzed Hydrolysis

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-
Methylglutaronitrile with an excess of aqueous acid (e.g., 20-30% sulfuric acid or

concentrated hydrochloric acid).

Reaction Conditions: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.

The reaction progress can be monitored by the evolution of ammonia (or the dissolution of

the organic phase). The hydrolysis may take several hours.

Work-up: After cooling, the reaction mixture is saturated with sodium chloride to decrease the

solubility of the diacid.

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent, such

as diethyl ether or ethyl acetate.

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter,

and remove the solvent by rotary evaporation. The crude 2-methylglutaric acid can be further

purified by recrystallization.

Causality: Strong acidic conditions are required to protonate the nitrile nitrogen, making the

carbon atom more susceptible to nucleophilic attack by water. The reaction proceeds stepwise,

first to an amide intermediate and then to the carboxylic acid. Using a strong base (e.g., 20%

NaOH) is also an effective method for hydrolysis.[6]
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Spectroscopic and Analytical Characterization
Distinguishing between 2-Methylglutaronitrile and its isomers is essential for quality control

and reaction monitoring. A combination of chromatographic and spectroscopic techniques is

typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most powerful technique for separating and identifying these volatile dinitriles.

Chromatographic Separation (GC): The isomers can be separated on a capillary GC column

(e.g., DB-5 or equivalent). Due to its linear structure and higher boiling point, Adiponitrile will

typically have the longest retention time. The branched isomers, 2-Methylglutaronitrile and

2-Ethylsuccinonitrile, will elute earlier. Their relative elution order depends on the specific

column and conditions but can be reliably determined using pure standards.

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry provides a

fragmentation "fingerprint" for each isomer.

Molecular Ion (M⁺•): All C₆H₈N₂ isomers will exhibit a molecular ion peak at m/z = 108.

Fragmentation Patterns: The key to differentiation lies in the fragmentation. The branching

point provides a site for preferential cleavage, as it leads to the formation of more stable

secondary or tertiary carbocations.

2-Methylglutaronitrile: Will likely show fragmentation patterns resulting from cleavage

alpha to the nitrile groups and at the branching point.

Adiponitrile: As a linear chain, it will show a fragmentation pattern characteristic of

aliphatic chains, with successive losses of CH₂ units. The mass spectrum for adiponitrile

is well-documented.[1]

2-Ethylsuccinonitrile: Cleavage at the ethyl branch point will produce characteristic

fragments that differ from those of 2-methylglutaronitrile. A mass spectrum is available

in the PubChem database.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed structural information.

¹³C NMR: The nitrile carbons (C≡N) for all isomers will appear in a characteristic downfield

region of the spectrum, typically between 115-125 ppm.[3] The number and chemical shifts

of the aliphatic carbons will differ significantly, allowing for unambiguous identification. For

example, due to its symmetry, adiponitrile will show only three distinct carbon signals,

whereas the less symmetrical branched isomers will show six.

¹H NMR: The proton spectra are more complex but equally informative. Protons on carbons

adjacent to a nitrile group (α-protons) are deshielded and typically resonate in the 2-3 ppm

range.[3] The splitting patterns (multiplicity) and integration values will be unique for each

isomer's specific arrangement of methyl, ethyl, and methylene groups. A reference ¹H NMR

spectrum for adiponitrile is available.[10]

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for confirming the presence of the nitrile functional group.

C≡N Stretch: All dinitrile isomers will exhibit a strong, sharp absorption band in the region of

2240-2260 cm⁻¹.[11] This peak is highly characteristic and its presence is a clear indicator of

a nitrile. While minor shifts may occur between isomers, IR is generally used to confirm the

functional group rather than to differentiate between these specific constitutional isomers.

Applications in Drug Development and Research
While not typically a final drug molecule itself, the derivatives of 2-Methylglutaronitrile are of

significant interest to the pharmaceutical and life sciences industries.

Scaffolds for Bioactive Molecules: The diamine and diacid derivatives serve as versatile

scaffolds. The 2-methyl substitution provides a chiral center and alters the hydrophobicity

and conformational flexibility compared to linear adipic acid or hexamethylenediamine

derivatives, which can be leveraged in drug design to fine-tune binding interactions with

biological targets.

Synthesis of Heterocycles: As mentioned, cyclization of 2-methyl-1,5-pentanediamine is a

route to 3-methylpiperidine and subsequently 3-methylpyridine (β-picoline), which are

important structural motifs in many pharmaceutical compounds.
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Biocatalysis Research: The selective hydrolysis of one nitrile group in 2-Methylglutaronitrile
to form 4-cyanopentanoic acid using nitrilase enzymes is an area of active research. This

biotransformation provides a green chemistry route to valuable chiral intermediates.

Safety and Handling
2-Methylglutaronitrile is a toxic compound and must be handled with appropriate safety

precautions.

Toxicity: It is classified as acutely toxic via oral, dermal, and inhalation routes. It can be

readily absorbed through the skin.

Handling: Work should be conducted in a well-ventilated fume hood, and appropriate

personal protective equipment (PPE), including chemical-resistant gloves, safety goggles,

and a lab coat, must be worn.

Incompatibilities: Nitriles can react violently with strong oxidizing acids. Mixing with bases

can potentially produce hydrogen cyanide gas.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

Conclusion
2-Methylglutaronitrile stands as a prime example of a valuable chemical entity emerging from

the side stream of a large-scale industrial process. Its unique branched structure, coupled with

the reactivity of its two nitrile groups, provides a rich platform for synthetic innovation. For

researchers in materials science and drug development, 2-Methylglutaronitrile and its

derivatives offer access to novel monomers, solvents, and molecular scaffolds. A

comprehensive understanding of its properties, its relationship to its isomers, and the analytical

techniques required for its characterization are paramount to unlocking its full potential in the

laboratory and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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